3-(4-methoxyphenyl)cyclopent-2-en-1-one
Overview
Description
3-(4-methoxyphenyl)cyclopent-2-en-1-one is an organic compound characterized by a cyclopentenone ring substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)cyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of 4-methoxyacetophenone with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the overall yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol ring using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can yield nitro derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: HNO3 and H2SO4 for nitration, bromine (Br2) in acetic acid for bromination.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclopentanol derivatives.
Substitution: Nitro, bromo, or other substituted phenyl derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)cyclopent-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical transformations.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)acryloyl derivatives: These compounds share the 4-methoxyphenyl group but differ in the nature of the carbonyl-containing ring.
4-Methoxyphenylamino derivatives: Compounds with an amino group attached to the 4-methoxyphenyl ring, exhibiting different chemical and biological properties.
Uniqueness
3-(4-methoxyphenyl)cyclopent-2-en-1-one is unique due to its cyclopentenone ring, which imparts distinct reactivity and potential biological activities compared to other similar compounds. Its structural features make it a valuable scaffold for the development of new chemical entities with diverse applications.
Properties
Molecular Formula |
C12H12O2 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C12H12O2/c1-14-12-6-3-9(4-7-12)10-2-5-11(13)8-10/h3-4,6-8H,2,5H2,1H3 |
InChI Key |
XNXZLNLINBNGLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)CC2 |
Origin of Product |
United States |
Synthesis routes and methods I
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